5-(chlorodifluoromethyl)-1,2-oxazole

Description

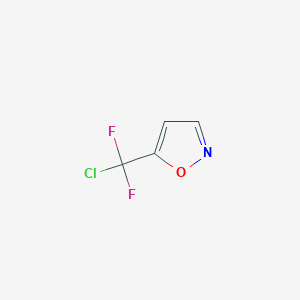

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[chloro(difluoro)methyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPPFAOCXDDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557090 | |

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116611-76-8 | |

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 5 Chlorodifluoromethyl 1,2 Oxazole

Retrosynthetic Analysis and Strategic Disconnection Approaches to the 1,2-Oxazole Core of 5-(chlorodifluoromethyl)-1,2-oxazole

Retrosynthetic analysis of this compound primarily involves strategic disconnections of the 1,2-oxazole (isoxazole) ring. The most common and logical approach is a [3+2] cycloaddition disconnection, which breaks the ring into a three-atom and a two-atom component. This strategy is a cornerstone for the synthesis of many 5-(fluoroalkyl)isoxazoles. nih.gov

Specifically, the C-O and C-C bonds of the isoxazole (B147169) ring are disconnected. This leads to two primary synthons: a nitrile oxide bearing the chlorodifluoromethyl group and an alkyne or an alkene synthon. The nitrile oxide, a 1,3-dipole, provides the O-N-C fragment, while the alkyne or alkene provides the C-C fragment of the heterocyclic ring.

An alternative disconnection can be envisioned through the reaction of a β-dicarbonyl compound or its equivalent with a source of hydroxylamine (B1172632). In this approach, the N-O bond and a C-C bond are conceptually broken, leading back to a 1,3-dicarbonyl precursor with a chlorodifluoromethyl group and hydroxylamine.

Precursor Chemistry and Starting Material Generation for the Synthesis of this compound

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors.

Synthesis of Chlorodifluoroacetic Acid Derivatives as Key Intermediates

Chlorodifluoroacetic acid and its derivatives are crucial starting materials for introducing the chlorodifluoromethyl group. These compounds can be synthesized through various fluorination techniques. For instance, the halogen exchange reaction of chlorofluoroacetic acids or the direct fluorination of appropriate precursors can yield chlorodifluoroacetic acid. From this acid, a variety of reactive intermediates can be prepared, such as acid chlorides, esters, and amides, which can then be further elaborated into the necessary building blocks for isoxazole synthesis.

Preparation of Suitable Nitrogen and Oxygen Synthons for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring requires specific nitrogen and oxygen synthons. A common and effective method for generating the nitrile oxide precursor is through the dehydration of a corresponding aldoxime. nih.gov In the context of this compound synthesis, chlorodifluoroacetaldehyde (B1208273) oxime would be a key intermediate. This oxime can be prepared by the reaction of chlorodifluoroacetaldehyde with hydroxylamine.

Alternatively, halogenoximes, such as α-chloro-chlorodifluoroacetaldehyde oxime, can serve as stable precursors to the nitrile oxide. nih.gov These can be generated in situ to undergo cycloaddition reactions. Another important synthon is hydroxylamine hydrochloride, which is widely used in condensation reactions with β-enamino ketoesters to form the isoxazole ring. nih.gov

Direct Cycloaddition Routes for the Formation of the 1,2-Oxazole Ring System of this compound

Cycloaddition reactions are among the most powerful and convergent methods for constructing the 1,2-oxazole ring.

[X+Y] Cycloaddition Strategies (e.g., [3+2] Cycloadditions)

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a highly efficient method for the synthesis of five-membered heterocycles, including 1,2-oxazoles. mdpi.com In this approach, a nitrile oxide (the 1,3-dipole) reacts with a dipolarophile, typically an alkyne or an alkene. For the synthesis of this compound, the reaction would involve the in situ generation of chlorodifluoromethylnitrile oxide from a suitable precursor, which then reacts with an alkyne like acetylene (B1199291) or a protected form thereof.

The regioselectivity of this reaction is a critical aspect, and often, the reaction of a terminal alkyne with a nitrile oxide yields the 3,5-disubstituted isoxazole as the major product. nih.gov The reaction conditions for such cycloadditions can vary, with both metal-free and catalyzed versions being reported. nih.gov

A plausible reaction scheme for a [3+2] cycloaddition is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Chlorodifluoroacetaldehyde Oxime | Acetylene | Dehydrating agent (e.g., NCS) | This compound | Not Reported |

| α-Chloro-chlorodifluoroacetaldehyde Oxime | Acetylene | Base (e.g., NaHCO3) | This compound | Not Reported |

Note: The yields are not reported as this specific reaction is proposed based on analogous syntheses of other 5-(fluoroalkyl)isoxazoles.

Catalyst-Mediated Ring Closure Reactions for this compound Synthesis

While many [3+2] cycloadditions for isoxazole synthesis proceed without a catalyst, metal-mediated approaches can offer advantages in terms of reaction rates, yields, and regioselectivity. nih.gov Copper and other transition metals have been employed to catalyze the formation of isoxazole rings. For instance, copper-catalyzed reactions of α,β-unsaturated oximes can lead to the formation of isoxazoles.

In the context of this compound, a potential catalytic cycle could involve the coordination of a copper catalyst to a precursor, facilitating the ring-closing step. However, the literature on the synthesis of similar fluoroalkylated isoxazoles often highlights the utility of metal-free conditions. nih.gov

Multi-Step Synthetic Sequences for the Assembly of this compound

The assembly of this compound can be strategically divided into two main approaches: the stepwise formation of the heterocyclic ring followed by functionalization, or the use of a building block that already contains the chlorodifluoromethyl moiety in the ring-forming reaction.

One of the most common and versatile methods for the synthesis of the 1,2-oxazole (isoxazole) ring is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. nih.gov To achieve a 5-substituted 1,2-oxazole, a β-ketoester or a related compound can be employed.

A plausible synthetic route would begin with the synthesis of a 1,2-oxazole bearing a functional group at the 5-position that can be subsequently converted to the chlorodifluoromethyl group. For instance, a 1,2-oxazole-5-carboxylic acid could serve as a key intermediate. The synthesis of such an intermediate can be achieved through the reaction of a β-ketoester with hydroxylamine hydrochloride. nih.gov

Another approach involves the cycloaddition of nitrile oxides with alkynes. This method allows for the formation of the 1,2-oxazole ring with a variety of substituents.

The following table outlines a representative synthesis of a 5-substituted 1,2-oxazole precursor.

Table 1: Synthesis of a 5-Substituted 1,2-Oxazole Precursor

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| β-Ketoester | Hydroxylamine hydrochloride | Base, Solvent, Heat | 1,2-Oxazole-5-carboxylic acid ester | Moderate to Good |

| Alkyne | Nitrile Oxide (in situ generated) | Solvent, Temperature | 5-Substituted 1,2-oxazole | Variable |

Once the 1,2-oxazole ring with a suitable functional group at the 5-position is synthesized, the next critical step is the introduction of the chlorodifluoromethyl group.

If the precursor is a 1,2-oxazole-5-carboxylic acid, a decarboxylative chlorodifluoromethylation reaction can be employed. This can be achieved through radical-mediated processes. For example, the use of chlorodifluoroacetic anhydride (B1165640) under photochemical conditions can generate the chlorodifluoromethyl radical, which can then be trapped by the heterocyclic system after decarboxylation. nih.govresearchgate.netnih.govacs.org This method is particularly advantageous for late-stage functionalization of complex molecules. nih.govresearchgate.netnih.govacs.org

Alternatively, if a 5-formyl-1,2-oxazole is used as the precursor, it can be converted to the chlorodifluoromethyl group through deoxygenative fluorination reactions, although this is a more challenging transformation.

The following interactive table summarizes potential late-stage chlorodifluoromethylation reactions applicable to a 1,2-oxazole precursor.

Table 2: Late-Stage Chlorodifluoromethylation Methodologies

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 1,2-Oxazole-5-carboxylic acid | Chlorodifluoroacetic anhydride | Photocatalyst, Light Source, Solvent | This compound |

| 1,2-Oxazole (unfunctionalized) | Chlorodifluoroacetic anhydride | Radical Initiator, Heat/Light | This compound |

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The optimization of reaction conditions is a critical aspect to ensure the efficient and high-yielding synthesis of this compound. Key parameters that need to be fine-tuned include the choice of solvent, catalyst, base, temperature, and reaction time.

For the formation of the 1,2-oxazole ring from β-dicarbonyl compounds and hydroxylamine, the choice of base and solvent can significantly influence the reaction outcome. Both acidic and basic conditions have been reported for this transformation. The temperature is also a crucial factor, with many reactions requiring heating to proceed at a reasonable rate.

In the case of late-stage radical chlorodifluoromethylation, the optimization of the photochemical reaction conditions is paramount. This includes the selection of the appropriate photocatalyst, the wavelength and intensity of the light source, and the solvent. The concentration of the reactants can also play a significant role in minimizing side reactions and maximizing the yield of the desired product. nih.govresearchgate.netnih.govacs.org

Table 3: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Key Parameters to Optimize | Desired Outcome |

|---|---|---|

| 1,2-Oxazole Ring Formation | Solvent, Base/Acid Catalyst, Temperature, Reaction Time | High yield, High regioselectivity, Minimal side products |

| Radical Chlorodifluoromethylation | Photocatalyst, Light Source, Solvent, Reactant Concentration | High yield, Good functional group tolerance, Mild reaction conditions |

Emerging Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

While specific green chemistry methods for the synthesis of this compound have not been extensively reported, the principles of green chemistry can be applied to the synthetic routes described above. For example, exploring the use of aqueous media for the 1,2-oxazole ring formation or investigating photocatalytic chlorodifluoromethylation reactions that can proceed under visible light with low catalyst loading would be in line with the principles of green chemistry.

Table 4: Green Chemistry Approaches in Isoxazole Synthesis

| Green Approach | Description | Advantages |

|---|---|---|

| Use of Green Solvents | Employing water or other environmentally benign solvents. mdpi.com | Reduced toxicity and environmental impact. |

| Alternative Energy Sources | Utilizing microwave irradiation or ultrasound to promote the reaction. mdpi.comnih.govnih.govresearchgate.net | Faster reaction rates, higher yields, reduced energy consumption. |

| Catalysis | Development of reusable or biodegradable catalysts. | Reduced waste, improved atom economy. |

Reactivity and Mechanistic Studies of 5 Chlorodifluoromethyl 1,2 Oxazole

Electrophilic Aromatic Substitution Reactions on the 1,2-Oxazole Ring of 5-(chlorodifluoromethyl)-1,2-oxazole

The 1,2-oxazole ring is an electron-deficient heteroaromatic system, and the presence of the strongly electron-withdrawing 5-(chlorodifluoromethyl) group further deactivates the ring towards electrophilic aromatic substitution (SEAr). The reaction, if it were to occur, would likely require forcing conditions and a potent electrophile. The regioselectivity of such a reaction would be directed to the C4 position, which is the most electron-rich carbon atom in the 1,2-oxazole nucleus.

Mechanistically, the reaction would proceed through the formation of a Wheland intermediate (a σ-complex), where the electrophile has attacked the C4 position. The stability of this intermediate is crucial for the reaction to proceed. The positive charge in the intermediate would be delocalized across the ring, but the proximity of the electron-withdrawing chlorodifluoromethyl group at C5 would be destabilizing.

While specific studies on this compound are not prevalent, related studies on fluorinated isoxazolines have shown that electrophilic aromatic substitution can occur at the C5 position via C-F bond cleavage, leading to the formation of a carbocation intermediate that then reacts with aromatic compounds nih.gov. However, this involves a different mechanism than direct substitution on the aromatic isoxazole (B147169) ring itself.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Electrophile | Reagents | Predicted Major Product | Predicted Yield |

|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄ | 4-Nitro-5-(chlorodifluoromethyl)-1,2-oxazole | Low to negligible |

| Bromonium ion | Br₂/FeBr₃ | 4-Bromo-5-(chlorodifluoromethyl)-1,2-oxazole | Low |

Nucleophilic Additions and Substitutions Involving this compound

The electron-deficient nature of the 1,2-oxazole ring, exacerbated by the 5-(chlorodifluoromethyl) group, makes it a potential candidate for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly if a good leaving group is present on the ring. In the absence of a leaving group, nucleophilic addition followed by rearomatization through the elimination of a hydride ion is unlikely without a strong oxidizing agent.

A more probable scenario involves nucleophilic attack at the C5 position, potentially leading to a Meisenheimer-like intermediate. The stability of such an intermediate would be enhanced by the electron-withdrawing nature of both the nitrogen atom in the ring and the chlorodifluoromethyl group. However, for a substitution to occur, a leaving group at this position would be necessary. Given the title compound, the chlorodifluoromethyl group itself is not a typical leaving group in SNAr reactions on heteroaromatic rings.

Studies on related azole systems have shown that nucleophilic aromatic substitution can proceed through either a stepwise or a concerted mechanism, often influenced by the nature of the nucleophile and the electrophile nih.gov. For instance, reactions of 2-phenyltriazole 1-oxides, which are activated at C-5, with strong nucleophiles lead to substitution products rsc.org.

Transformations Involving the Chlorodifluoromethyl Group of this compound

The chlorodifluoromethyl group is a versatile functional handle that can undergo several transformations.

The chlorine atom in the chlorodifluoromethyl group can be selectively removed through reductive dehalogenation. This can be achieved using various reducing agents, such as transition metal hydrides or radical-based reducing agents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN). The reaction would proceed via a radical mechanism to yield 5-(difluoromethyl)-1,2-oxazole.

Table 2: Potential Conditions for Reductive Dehalogenation

| Reagent System | Solvent | Temperature | Expected Product |

|---|---|---|---|

| Bu₃SnH, AIBN | Toluene | 80-110 °C | 5-(Difluoromethyl)-1,2-oxazole |

| Zn, AcOH | Ethanol | Reflux | 5-(Difluoromethyl)-1,2-oxazole |

The chlorine atom of the chlorodifluoromethyl group is susceptible to nucleophilic displacement. The presence of two fluorine atoms on the same carbon atom enhances the electrophilicity of the carbon, making it more susceptible to nucleophilic attack. A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the chloride ion.

This reaction would likely proceed through an SN2-type mechanism. The reaction rate would be influenced by the strength of the nucleophile and the polarity of the solvent.

The carbon-chlorine bond in the chlorodifluoromethyl group can be homolytically cleaved to generate a difluoromethyl radical. This can be initiated by radical initiators or photochemically. The resulting radical can then participate in various radical reactions, such as addition to alkenes or alkynes, or cyclization reactions if an appropriate unsaturated moiety is present elsewhere in the molecule. Research on visible-light-promoted radical cyclization of unactivated alkenes with difluoromethyl sources demonstrates the synthetic utility of such radical intermediates beilstein-journals.org.

Ring-Opening and Rearrangement Reactions of the 1,2-Oxazole Nucleus in this compound

The 1,2-oxazole ring is known to undergo ring-opening reactions under various conditions, often initiated by the cleavage of the weak N-O bond.

Reductive ring opening can be achieved using catalytic hydrogenation (e.g., H₂/Pd or H₂/Raney Ni), which typically cleaves the N-O bond to afford an enaminoketone intermediate. This intermediate can then be further reduced or hydrolyzed.

Ring-opening can also be initiated by electrophilic attack. For example, treatment of isoxazoles with an electrophilic fluorinating agent has been shown to induce a ring-opening fluorination to yield tertiary fluorinated carbonyl compounds researchgate.net. In the case of this compound, such a reaction could potentially lead to a complex mixture of fluorinated products.

Furthermore, thermal or photochemical conditions can also induce rearrangements of the isoxazole ring, often proceeding through cleavage of the N-O bond followed by rearrangement to other heterocyclic systems or acyclic products rsc.org. For instance, 5-chloroisoxazoles have been shown to isomerize to 2H-azirine-2-carbonyl chlorides under Fe(II) catalysis mdpi.com.

Table 3: Summary of Potential Ring-Opening and Rearrangement Reactions

| Conditions | Intermediate/Mechanism | Potential Product Type |

|---|---|---|

| Catalytic Hydrogenation | N-O bond cleavage | Enaminoketone |

| Electrophilic Fluorinating Agent | Electrophilic attack, N-O cleavage | Fluorinated carbonyl compound |

| Fe(II) Catalysis | Isomerization | Azirine derivative |

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

No specific examples of metal-catalyzed cross-coupling reactions involving this compound as a coupling partner were found in the reviewed literature. While cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, and various halogenated heterocyclic compounds are employed as substrates, dedicated studies on this particular fluorinated oxazole (B20620) are not publicly available.

Detailed Mechanistic Investigations of Key Transformations of this compound

Isotopic Labeling Experiments to Elucidate Reaction Pathways

No isotopic labeling experiments have been reported for this compound. These experiments are powerful tools for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction pathways.

Computational Modeling of Transition States and Reaction Intermediates

A search of the scientific literature did not reveal any computational studies on the transition states or reaction intermediates of this compound. Computational modeling would offer valuable insights into the energetics and geometries of the species involved in its transformations, complementing experimental findings.

Advanced Derivatization Strategies for 5 Chlorodifluoromethyl 1,2 Oxazole

Synthesis of Novel Analogs with Modified 1,2-Oxazole Scaffolds

Modification of the core 1,2-oxazole scaffold of 5-(chlorodifluoromethyl)-1,2-oxazole is a key strategy for generating structurally diverse analogs. This can be achieved through various synthetic transformations that alter the fundamental ring structure, leading to novel heterocyclic systems with potentially altered physicochemical and biological properties.

One established approach to isoxazole (B147169) synthesis that can be adapted for creating analogs is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. By employing substituted alkynes in reactions with a nitrile oxide precursor to the chlorodifluoromethyl-containing moiety, a variety of 3-substituted-5-(chlorodifluoromethyl)-1,2-oxazoles can be prepared. The regioselectivity of this reaction is a critical aspect, and copper(I)-catalyzed procedures have been shown to favor the formation of 3,5-disubstituted isoxazoles.

Furthermore, existing isoxazole rings can be chemically transformed. For instance, ring-opening reactions of the 1,2-oxazole nucleus can provide access to versatile intermediates such as β-hydroxy ketones or γ-amino alcohols, which can then be cyclized under different conditions to form alternative heterocyclic systems. While specific examples for this compound are not extensively documented, the general reactivity of the isoxazole ring suggests the feasibility of such transformations.

Another avenue for scaffold modification involves the synthesis of fused isoxazole systems. This can be accomplished by introducing functional groups onto the isoxazole ring that can participate in subsequent intramolecular cyclization reactions. For example, the introduction of a suitably positioned amine and a carboxylic acid derivative on a precursor could lead to the formation of a bicyclic isoxazolo-pyrimidinone system.

| Modification Strategy | Key Reactants/Conditions | Potential Outcome |

| 1,3-Dipolar Cycloaddition | Substituted alkynes, Nitrile oxide precursor | 3-Substituted-5-(chlorodifluoromethyl)-1,2-oxazoles |

| Ring Opening/Recyclization | Nucleophiles/Reducing agents, Cyclization reagents | Alternative heterocyclic scaffolds |

| Intramolecular Cyclization | Functionalized isoxazole precursors | Fused bicyclic and polycyclic isoxazole analogs |

Functionalization at Different Positions of the 1,2-Oxazole Ring of this compound

The functionalization of the 1,2-oxazole ring at the C3 and C4 positions provides a direct route to a wide array of derivatives. The electronic nature of the 5-(chlorodifluoromethyl) group, being strongly electron-withdrawing, influences the reactivity of the isoxazole ring, directing substitution reactions.

Functionalization at the C4-Position:

Electrophilic substitution on the isoxazole ring typically occurs at the C4 position. However, the presence of the deactivating chlorodifluoromethyl group at C5 makes direct electrophilic substitution challenging. A more viable strategy involves a deprotonation/functionalization sequence. The C4-proton of 5-substituted isoxazoles can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic intermediate. This lithiated species can then be quenched with various electrophiles to introduce a range of substituents at the C4 position.

Functionalization at the C3-Position:

Introducing substituents at the C3 position often requires a multi-step synthetic approach starting from acyclic precursors. A common method involves the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). To generate a 3-substituted-5-(chlorodifluoromethyl)-1,2-oxazole, a 1-(chlorodifluoromethyl)-1,3-dicarbonyl compound would be the required precursor.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed if a suitable handle, such as a halogen atom, is present at the C3 position. The synthesis of a 3-halo-5-(chlorodifluoromethyl)-1,2-oxazole would enable the introduction of various aryl, heteroaryl, and alkyl groups through well-established coupling methodologies like Suzuki, Stille, or Sonogashira reactions.

| Position | Functionalization Strategy | Reagents/Conditions | Introduced Groups |

| C4 | Deprotonation-Electrophilic Quench | n-BuLi, various electrophiles (e.g., alkyl halides, aldehydes) | Alkyl, Hydroxyalkyl, etc. |

| C3 | Cyclization of Precursors | 1-(chlorodifluoromethyl)-1,3-dicarbonyls, Hydroxylamine | Various C3-substituents |

| C3 | Cross-Coupling Reactions | 3-Halo-5-(chlorodifluoromethyl)-1,2-oxazole, Organometallic reagents, Pd catalyst | Aryl, Heteroaryl, Alkynyl, etc. |

Introduction of Diverse Chemical Moieties via the Chlorodifluoromethyl Group

The chlorodifluoromethyl group at the C5 position is not merely a passive substituent but an active handle for introducing chemical diversity. The presence of a chlorine atom allows for nucleophilic substitution reactions, although the electron-withdrawing nature of the two fluorine atoms can influence the reactivity.

Nucleophilic displacement of the chloride can be challenging but may be achieved with soft nucleophiles under specific conditions. For instance, reaction with sulfur-based nucleophiles like thiols could potentially lead to the formation of 5-(alkylthiodifluoromethyl)-1,2-oxazoles.

More advanced strategies could involve the transformation of the chlorodifluoromethyl group into other functional moieties. Reductive dechlorination could yield a difluoromethyl group, which is a common motif in medicinal chemistry. Alternatively, under specific radical conditions, the C-Cl bond could be cleaved to generate a difluoromethyl radical, which could then participate in addition reactions to introduce more complex substituents.

| Transformation | Reagents/Conditions | Resulting Moiety |

| Nucleophilic Substitution | Soft nucleophiles (e.g., thiols) | -CF₂-S-R |

| Reductive Dechlorination | Reducing agents (e.g., radical-based) | -CF₂H |

| Radical Reactions | Radical initiators, trapping agents | -CF₂-R |

Combinatorial and Library Synthesis Approaches for this compound Derivatives

The development of combinatorial libraries of this compound derivatives is a powerful approach for the rapid exploration of chemical space and the identification of compounds with desired properties. Solid-phase organic synthesis (SPOS) and parallel synthesis techniques are well-suited for this purpose.

A solid-phase approach could involve anchoring a suitable precursor to a solid support. For example, an alkyne-functionalized resin could be subjected to a 1,3-dipolar cycloaddition with a nitrile oxide bearing the chlorodifluoromethyl group. Subsequent cleavage from the resin would yield a library of 3-substituted-5-(chlorodifluoromethyl)-1,2-oxazoles.

Alternatively, a "scaffold-based" library approach can be employed. A common intermediate, such as a 3- or 4-functionalized this compound, can be synthesized in bulk and then reacted with a diverse set of building blocks in a parallel fashion. For instance, a 4-carboxy-5-(chlorodifluoromethyl)-1,2-oxazole could be amidated with a library of amines to generate a diverse set of amides.

Example of a Parallel Synthesis Approach:

Stereoselective Synthesis of Chiral Derivatives of this compound

The introduction of chirality into derivatives of this compound is of significant interest, as stereoisomers often exhibit distinct biological activities. Stereoselective synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

Asymmetric Synthesis:

If a synthetic route involves the creation of a stereocenter, an asymmetric catalyst can be employed to favor the formation of one enantiomer over the other. For example, in a reaction where a substituent is introduced at the C4 position via a conjugate addition to a suitable α,β-unsaturated precursor, a chiral catalyst could be used to control the stereochemical outcome.

Use of Chiral Building Blocks:

An alternative approach is to start with a chiral precursor. For instance, if a side chain containing a stereocenter is to be attached to the isoxazole ring, a chirally pure building block can be used. This ensures that the final product is also enantiomerically pure.

Chiral Resolution:

In cases where a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography or crystallization, followed by removal of the chiral auxiliary.

| Strategy | Description | Example |

| Asymmetric Catalysis | Use of a chiral catalyst to control the formation of a new stereocenter. | Chiral Lewis acid catalyzed addition to a C4-enone precursor. |

| Chiral Pool Synthesis | Incorporation of a readily available enantiomerically pure starting material. | Coupling of the isoxazole with a chiral amine or alcohol. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Diastereomeric salt formation with a chiral acid or base, followed by separation. |

Theoretical and Computational Investigations of 5 Chlorodifluoromethyl 1,2 Oxazole

Quantum Chemical Calculations on the Electronic Structure and Bonding

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to model the electronic distribution and bonding within a molecule. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and electron density.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity.irjweb.comIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).irjweb.comThe HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. irjweb.com For a substituted oxazole (B20620), the analysis would reveal how the electron-withdrawing chlorodifluoromethyl group influences the energy and localization of these orbitals on the heterocyclic ring.

Conformational Analysis and Tautomerism

Molecules can exist in different spatial arrangements (conformations) due to rotation around single bonds. Conformational analysis involves identifying the most stable conformers (those with the lowest energy). For 5-(chlorodifluoromethyl)-1,2-oxazole, this would involve analyzing the rotation of the chlorodifluoromethyl group relative to the oxazole ring to find the global energy minimum. Such studies are essential as the conformation can significantly impact a molecule's biological activity and physical properties. acs.orgresearchgate.net

Tautomerism, the interconversion of structural isomers, is also a possibility in heterocyclic systems. While 1,2-oxazoles are generally stable aromatic rings, computational studies could explore the energy barriers to potential tautomeric forms under various conditions, although significant tautomerism for this specific structure is not expected.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a newly synthesized compound and validating the theoretical model itself.

Mass Spectrometry Fragmentation Pattern Prediction

The prediction of mass spectrometry fragmentation patterns is a critical tool in the structural elucidation of novel compounds. For this compound, computational methods can simulate the electron ionization (EI) process and predict the resulting fragmentation pathways. The fragmentation is expected to be initiated by the ionization of the molecule, followed by a series of unimolecular reactions leading to the formation of various fragment ions.

The fragmentation of related trifluoromethyl-substituted heterocycles often involves the cleavage of the bond to the trifluoromethyl group or rearrangements involving fluorine atoms. fluorine1.ru For this compound, the primary fragmentation events are predicted to involve the oxazole ring and the chlorodifluoromethyl substituent.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The initial molecular ion [M]•+ may undergo cleavage of the C-C bond between the oxazole ring and the chlorodifluoromethyl group. This would lead to the loss of a •CF2Cl radical, resulting in a stable oxazolyl cation.

Ring Cleavage: The 1,2-oxazole ring is susceptible to cleavage upon electron impact. clockss.org A common pathway for oxazoles involves the fission of the N-O bond, which is the weakest bond in the ring, followed by subsequent rearrangements and loss of small neutral molecules like CO, HCN, or acetylene (B1199291) derivatives. clockss.org

Halogen Loss: Loss of a chlorine radical from the molecular ion is a plausible pathway, leading to the formation of an ion with a difluoromethyl-oxazole structure. Subsequent loss of CF2 could then occur.

These predicted pathways are derived from established fragmentation mechanisms of oxazole derivatives and fluorinated compounds. fluorine1.ruclockss.org Computational tools that combine rule-based fragmentation and quantum chemical calculations can provide a more detailed prediction of the mass spectrum, including the relative intensities of the fragment ions. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound Data is hypothetical and based on fragmentation principles of similar structures.

| m/z (mass/charge) | Predicted Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 167/169 | [C4H2ClF2NO]•+ | Molecular Ion (M•+) |

| 82 | [C4H2NO]+ | Loss of •CF2Cl from M•+ |

| 132 | [C4H2F2NO]•+ | Loss of •Cl from M•+ |

| 42 | [C2H2N]+ | Ring fragmentation |

Reaction Pathway Modeling and Energy Profile Calculations for Transformations of this compound

Computational chemistry provides powerful tools for modeling the reaction pathways and calculating the energy profiles of chemical transformations involving this compound. Density Functional Theory (DFT) methods are commonly employed to investigate reaction mechanisms, locate transition states, and determine activation energies, which are crucial for understanding reaction feasibility and kinetics.

For instance, the transformation of the oxazole ring can be modeled. Studies on the parent oxazole show that reactions such as oxidation initiated by OH radicals proceed via addition to the carbon atoms of the ring, with distinct energy barriers for each position. scribd.com For this compound, similar OH radical addition pathways can be computationally explored. The electron-withdrawing chlorodifluoromethyl group at the C5 position is expected to influence the regioselectivity of such reactions by altering the electron density distribution in the oxazole ring.

Energy profile calculations would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies (ZPVE).

Energy Calculation: Determining the electronic energies to construct a potential energy surface diagram for the reaction pathway.

Table 2: Hypothetical Energy Profile for a Transformation of this compound Data is illustrative and based on computational studies of similar heterocyclic reactions.

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants | 0.0 | 0.0 |

| 2 | Transition State 1 (TS1) | +15.5 | +17.2 |

| 3 | Intermediate | -5.2 | -4.8 |

| 4 | Transition State 2 (TS2) | +10.1 | +11.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed to guide the design of new analogues with enhanced potency for a specific biological target. rsc.org

The process would involve:

Dataset Assembly: A series of derivatives of this compound with experimentally determined biological activities (e.g., IC50 values) would be collected. jmaterenvironsci.com

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset would be generated and aligned based on a common scaffold.

Descriptor Calculation: For each molecule, various physicochemical descriptors would be calculated. CoMFA calculates steric and electrostatic fields, while CoMSIA calculates additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. rsc.org

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model correlating the descriptors (independent variables) with biological activity (dependent variable). nih.gov The model's predictive power is rigorously validated using techniques like cross-validation (q²) and external test sets (r²_pred). jmaterenvironsci.com

The resulting QSAR model can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Table 3: Key Components and Statistical Parameters in a Hypothetical QSAR Study

| Parameter | Description | Example Value |

|---|---|---|

| Training Set | Number of molecules used to build the model | 25 |

| Test Set | Number of molecules used to validate the model | 5 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model | 0.65 |

| r² (Non-cross-validated r²) | A measure of the model's fit to the training data | 0.92 |

| Field Contributions | The relative importance of different descriptor fields | Steric: 45%, Electrostatic: 30%, Hydrophobic: 25% |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions. mdpi.com An MD simulation of this compound, either in a condensed phase (e.g., in aqueous solution) or interacting with a biological macromolecule, can reveal the nature and strength of its non-covalent interactions.

Key interactions that can be investigated include:

Hydrogen Bonds: While the 1,2-oxazole ring itself has limited hydrogen bonding capability, interactions with solvent molecules (like water) or specific residues in a protein's active site can be analyzed.

Halogen Bonds: The chlorine atom in the chlorodifluoromethyl group can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.

Dipole-Dipole Interactions: The inherent polarity of the oxazole ring and the C-F and C-Cl bonds contribute to directional electrostatic interactions.

Table 4: Predicted Intermolecular Interactions Involving this compound

| Interaction Type | Participating Atoms/Groups | Predicted Relative Strength |

|---|---|---|

| Halogen Bond | C-Cl···O/N | Moderate |

| Dipole-Dipole | Oxazole Ring ↔ Polar Molecules | Moderate |

| Hydrogen Bond (acceptor) | Oxazole N/O ↔ H-bond donor | Weak |

Applications of 5 Chlorodifluoromethyl 1,2 Oxazole in Advanced Chemical Synthesis and Materials Science

5-(chlorodifluoromethyl)-1,2-oxazole as a Versatile Building Block in Organic Synthesis

The 1,2-oxazole scaffold is a privileged motif in synthetic chemistry, known for its stability and the ability to be transformed into various other functional groups. The introduction of a chlorodifluoromethyl substituent at the 5-position significantly modulates the electronic nature of the ring, enhancing its utility as a synthon for a diverse range of organic molecules.

The this compound moiety serves as a key precursor in the construction of more elaborate heterocyclic systems. The isoxazole (B147169) ring can participate in various cycloaddition and ring-transformation reactions, providing access to a wide array of molecular frameworks. For instance, the N-O bond of the isoxazole can be cleaved under reductive conditions to unmask a 1,3-dicarbonyl functionality, which can then be utilized in subsequent cyclization reactions to form other heterocyclic rings such as pyrimidines, pyridines, and pyrazoles.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its potential as a building block for creating fluorinated analogs of bioactive natural products is significant. nih.gov The introduction of the chlorodifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in medicinal chemistry. nih.gov By incorporating this moiety into synthetic routes, chemists can generate novel analogs of natural products with potentially improved pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparison of Synthetic Routes to Functionalized Isoxazoles

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Aldoximes, 2,3-Dichloropropene | One-pot synthesis | 5-(Chloromethyl)isoxazoles | researchgate.net |

| Aldoximes, Alkynes | Hypervalent iodine-induced cycloaddition | 3,5-Disubstituted isoxazoles | researchgate.net |

| Substituted Aldehydes, Methyl Acetoacetate, Hydroxylamine (B1172632) Hydrochloride | One-pot three-component reaction | Substituted isoxazoles | nih.gov |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The electrophilic nature of the this compound ring, influenced by the electron-withdrawing chlorodifluoromethyl group, makes it a suitable component in various MCRs. For instance, it can potentially act as a dienophile or a dipolarophile in cycloaddition reactions, or as an electrophilic partner in condensation reactions.

One plausible MCR strategy involves the in-situ generation of a nitrile oxide from an appropriate precursor, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne bearing a chlorodifluoromethyl group. Alternatively, a pre-formed this compound with a suitable functional handle could participate in MCRs to construct highly functionalized molecules. The development of novel MCRs involving this building block is an active area of research with the potential to streamline the synthesis of diverse chemical libraries for drug discovery and materials science. nih.govresearchgate.net

Utilization of this compound in Ligand Design for Catalysis

The isoxazole moiety has been explored as a component of ligands for transition metal catalysis. The nitrogen atom of the isoxazole ring can coordinate to a metal center, and the electronic properties of the ring can be fine-tuned by substituents. The strongly electron-withdrawing nature of the chlorodifluoromethyl group in this compound can significantly influence the electronic properties of a ligand incorporating this unit.

By attaching coordinating groups (e.g., phosphines, pyridines, or amines) to the isoxazole ring, bidentate or tridentate ligands can be designed. The electron-deficient nature of the this compound core would render the coordinating atoms less basic, which can have a profound effect on the catalytic activity and selectivity of the corresponding metal complexes. For instance, in palladium-catalyzed cross-coupling reactions, such ligands could stabilize the active catalytic species and promote challenging transformations. The steric bulk of the chlorodifluoromethyl group can also play a role in creating a specific chiral environment around the metal center, which is crucial for asymmetric catalysis. lifechemicals.com

Advanced Materials Applications of this compound Derivatives

The incorporation of fluorine atoms into organic molecules can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. Derivatives of this compound are promising candidates for the development of advanced materials.

Fluorinated compounds are widely used in the design of liquid crystals for display applications. The introduction of fluorine atoms can significantly affect the mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy. The chlorodifluoromethyl group, with its distinct steric and electronic profile, can be strategically incorporated into calamitic (rod-like) or discotic (disk-like) molecules to induce or modify liquid crystalline behavior.

The polarity and polarizability of the C-F and C-Cl bonds in the chlorodifluoromethyl group can contribute to a large dipole moment, which is beneficial for achieving a high dielectric anisotropy in liquid crystal mixtures. Furthermore, the steric demand of this group can influence the packing of the molecules in the mesophase, leading to the formation of specific liquid crystalline phases such as nematic, smectic, or cholesteric phases with desired properties for various electro-optical applications.

Polymers containing fluorinated heterocyclic units are a class of specialty polymers with potential applications in areas requiring high performance, such as electronics, aerospace, and biomedical devices. The this compound moiety can be incorporated into polymers either as a pendant group on the polymer backbone or as part of the main chain.

The presence of the chlorodifluoromethyl group is expected to impart several beneficial properties to the resulting polymer, including:

Chemical Inertness: The fluorinated group can protect the polymer backbone from chemical attack.

Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties, useful for coatings and self-cleaning surfaces.

Specific Optical and Dielectric Properties: The polarity of the C-F and C-Cl bonds can influence the refractive index and dielectric constant of the polymer.

By copolymerizing monomers containing the this compound unit with other monomers, a wide range of specialty polymers with precisely tuned properties can be developed for specific high-tech applications. nih.govfluoropolymers.eufluoropolymerpartnership.com

Applications in Functional Coatings

Currently, there is limited publicly available research detailing the specific application of this compound in the development of functional coatings. The exploration of isoxazole derivatives in materials science is a niche area, with a primary focus on their biological activities. However, the inclusion of fluorinated moieties in organic molecules is a well-established strategy for modifying surface properties, such as hydrophobicity and chemical resistance. Therefore, it is plausible that derivatives of this compound could be investigated for their potential to create specialized coatings with tailored surface characteristics. Future research may explore the incorporation of this scaffold into polymeric matrices to develop coatings with enhanced durability, anti-fouling, or specific optical properties.

Agrochemical Lead Compound Development Based on the this compound Scaffold

The 1,2-oxazole ring is a key structural motif in a number of commercially successful agrochemicals. researchgate.net The introduction of a chlorodifluoromethyl group at the 5-position can significantly influence the compound's biological activity, metabolic stability, and mode of action.

Investigation of Herbicidal Activity Mechanisms

The isoxazole class of herbicides is well-established, with isoxaflutole (B1672639) being a prominent example. nih.gov The herbicidal action of isoxaflutole is a pro-herbicidal approach; in susceptible plants, the isoxazole ring undergoes cleavage to form a diketonitrile derivative. nih.gov This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The inhibition of HPPD disrupts the biosynthesis of plastoquinones and, consequently, carotenoids, leading to the characteristic bleaching of the plant tissue as chlorophyll (B73375) is degraded by photooxidation. nih.gov

Derivatives of this compound could potentially operate through a similar mechanism. The electron-withdrawing nature of the chlorodifluoromethyl group might influence the rate and extent of the isoxazole ring opening, thereby modulating the herbicidal potency and selectivity. Research into related substituted phenyl isoxazole derivatives has also indicated that they may act as inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), another key enzyme in chlorophyll biosynthesis. researchgate.netresearchgate.net

Table 1: Herbicidal Activity of Isoxazole Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Benzoyl Isoxazoles (e.g., Isoxaflutole) | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inhibition of carotenoid biosynthesis, leading to bleaching. | nih.gov |

Fungicidal Efficacy and Target Interactions

Isoxazole derivatives have demonstrated significant potential as fungicides for the control of various plant pathogens. google.com The fungicidal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. Molecular docking studies on certain isoxazole derivatives have suggested that they may target the sterol 14α-demethylase enzyme, a key component in the biosynthesis of ergosterol (B1671047), which is an essential component of fungal cell membranes. nih.gov Disruption of ergosterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death.

The presence of the chlorodifluoromethyl group in the this compound scaffold could enhance fungicidal efficacy. Halogenated functional groups are known to increase the lipophilicity of molecules, which can facilitate their transport across fungal cell membranes. Furthermore, the trifluoromethyl group, which is structurally similar, is a common feature in many modern fungicides and is known to enhance biological activity. Research on isoxazole-containing natural product derivatives has also shown potent antifungal activity, suggesting that this scaffold can be effectively incorporated into more complex fungicidal agents. nih.gov

Insecticidal Properties and Mode of Action Studies

The isoxazoline (B3343090) ring, a reduced form of isoxazole, is a core component of a newer class of insecticides. mdpi.com These insecticides act as antagonists of the γ-aminobutyric acid (GABA) receptor in the insect nervous system. mdpi.com By blocking the GABA-gated chloride channels, these compounds cause hyperexcitation of the insect's central nervous system, leading to paralysis and death. mdpi.com

While the 1,2-oxazole ring in this compound is aromatic, its derivatives could be explored for similar neurotoxic activities. The electronegative nature of the chlorodifluoromethyl group can influence the electronic properties of the isoxazole ring and its interaction with biological targets. Research has shown that isoxazole derivatives can exhibit insecticidal activity against various pests, including the pulse beetle (Callosobruchus chinensis). researchgate.netbenthamdirect.com The mode of action for these isoxazole-based insecticides may also involve targeting other receptors or enzymes in the insect nervous system.

Pharmaceutical Lead Compound Research Involving this compound Derivatives

The isoxazole scaffold is a versatile platform in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.govresearchgate.net

Enzyme Inhibition and Receptor Binding Investigations

The isoxazole moiety is present in several approved pharmaceutical agents and numerous investigational compounds, highlighting its importance in drug design. rsc.org The specific substitution pattern and the nature of the substituents on the isoxazole ring are critical for determining the biological target and the pharmacological response.

Enzyme Inhibition: Isoxazole derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against carbonic anhydrase and cyclooxygenases (COX-1 and COX-2). nih.govfrontiersin.org The development of selective inhibitors for these enzymes is a key strategy in the treatment of conditions such as glaucoma and inflammation, respectively. Additionally, some isoxazole-containing compounds have been identified as inhibitors of sirtuin enzymes, such as SIRT1 and SIRT2, which are implicated in cancer and neurodegenerative diseases. nih.gov

Receptor Binding: The isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with a variety of biological receptors. Research has demonstrated that isoxazole derivatives can act as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a potential target for autoimmune diseases. acs.org Furthermore, isoxazole-4-carboxamide derivatives have been shown to modulate the activity of AMPA receptors, which are involved in synaptic transmission and have implications for the treatment of chronic pain. mdpi.com The well-known antipsychotic drug risperidone (B510) contains a benzisoxazole moiety and exerts its effect through binding to serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors. rsc.org The isoxazole ring in these molecules plays a crucial role in their binding affinity and selectivity. rsc.org The unique electronic properties of the this compound scaffold make it an attractive candidate for the design of novel ligands with tailored receptor binding profiles.

Table 2: Investigated Biological Targets of Isoxazole Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Enzymes | Carbonic Anhydrase | Glaucoma | nih.gov |

| Cyclooxygenases (COX-1/2) | Inflammation | frontiersin.org | |

| Sirtuins (SIRT1/SIRT2) | Cancer, Neurodegeneration | nih.gov | |

| Receptors | Retinoic-acid-receptor-related orphan receptor γt (RORγt) | Autoimmune Diseases | acs.org |

| AMPA Receptors | Chronic Pain | mdpi.com | |

| Serotonin (5-HT2A) and Dopamine (D2) Receptors | Schizophrenia | rsc.org |

Cellular Activity Studies and Target Identification

Currently, there is a notable absence of published studies detailing the cellular activity of this compound. Scientific literature does not provide specific data on its effects on cell viability, proliferation, or other cellular processes. Consequently, the molecular targets within the cell that may interact with this compound remain unidentified.

General research on related heterocyclic compounds provides a broader context. For instance, various oxazole (B20620) and isoxazole derivatives have been investigated for their potential as anticancer agents. Some studies have identified pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles as having antiproliferative activity against a range of human cancer cell lines, with some derivatives showing GI50 values at the nanomolar level. nih.gov Similarly, other complex heterocyclic systems incorporating different functional groups have been designed as inhibitors of specific cellular pathways, such as the EGFR and BRAF pathways, which are crucial in cancer development. mdpi.com However, these findings are not directly applicable to this compound without specific experimental validation.

Design of Bioisosteric Replacements using the Oxazole Core

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile, is a well-established strategy in drug design. The oxazole ring is recognized as a versatile scaffold and has been employed as a bioisostere for other chemical moieties.

For example, the 1,2,4-oxadiazole (B8745197) ring, an isomer of the 1,2-oxazole, is frequently used as a bioisostere for ester and amide groups due to its increased stability against hydrolysis. researchgate.net This strategy has been successfully applied to develop more stable analogs of bioactive compounds. nih.gov Furthermore, different oxadiazole isomers, such as 1,2,4- and 1,3,4-oxadiazoles, have been compared as bioisosteres, revealing significant differences in their physical and pharmaceutical properties, which can impact their biological activity. rsc.orgnih.gov The 1,2,3-triazole ring has also been explored as a bioisostere for various functional groups, including amide and ester bonds. unimore.it

Biological Activity and Mechanistic Insights of 5 Chlorodifluoromethyl 1,2 Oxazole and Its Derivatives

In Vitro Biological Screening Methodologies for 5-(chlorodifluoromethyl)-1,2-oxazole Analogs

In vitro screening is the foundational step in identifying the potential therapeutic utility of novel chemical entities. For derivatives of this compound, these assays are designed to assess a broad spectrum of biological activities in a controlled laboratory setting.

The evaluation of antimicrobial properties for oxazole (B20620) and isoxazole (B147169) derivatives typically involves determining their efficacy against a panel of pathogenic bacteria and fungi. nih.govmdpi.com A primary method is the determination of the Minimal Inhibitory Concentration (MIC) , which identifies the lowest concentration of a compound that prevents visible microbial growth. mdpi.com This is often performed using microdilution methods in liquid growth media. mdpi.com

For instance, studies on certain 1,3-oxazole derivatives have demonstrated activity against Staphylococcus epidermidis and Escherichia coli, with MIC values recorded at 56.2 μg/mL and 28.1 μg/mL, respectively. mdpi.com Similarly, specific isoxazole derivatives have shown potent activity against Staphylococcus aureus. nih.gov

Beyond inhibiting growth, the ability of these compounds to disrupt microbial biofilms is also assessed. The Minimal Biofilm Inhibitory Concentration (MBIC) is determined to evaluate a compound's ability to prevent biofilm formation. mdpi.com Some N-acyl-α-amino acid derivatives, which are precursors to oxazoles, have shown antibiofilm activity against Pseudomonas aeruginosa with an MBIC of 28.1 μg/mL. mdpi.com The antibiofilm potential of isoxazole derivatives has also been a key area of investigation, with some compounds reducing over 90% of biofilm-forming cells. nih.gov

Table 1: Antimicrobial Activity of Selected Oxazole/Isoxazole Analogs

| Compound/Derivative Type | Microorganism | Activity Metric | Value | Source |

|---|---|---|---|---|

| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | MIC | 56.2 µg/mL | mdpi.com |

| N-acyl-α-amino acid (1f) | S. epidermidis 756 | MBIC | 56.2 µg/mL | mdpi.com |

| N-acyl-α-amino acid (1f) | P. aeruginosa ATCC 27853 | MBIC | 28.1 µg/mL | mdpi.com |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole (6j) | C. albicans 128 | MIC | 14 µg/mL | mdpi.com |

| 1,2-oxazole derivative (PUB9) | S. aureus | MIC | >1000x lower than other derivatives | nih.gov |

Screening for antiviral activity requires cell-based assays that measure a compound's ability to inhibit viral replication. Common methodologies used for assessing compounds like oxazole derivatives include the cytopathic effect (CPE) inhibition assay and yield reduction assays. nih.govmdpi.com

The CPE inhibition assay evaluates the ability of a compound to protect host cells from the virus-induced damage and death (cytopathic effect). nih.govmdpi.com The compound's 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) are determined, and from these, the selectivity index (SI = CC50/EC50) is calculated to gauge the compound's therapeutic window. nih.gov

Plaque reduction assays are another common technique used to quantify the reduction in infectious virus particles. researchgate.net In studies of potential anti-coronaviral agents, this method is used to assess the antiviral activity of synthesized compounds against viruses like SARS-CoV-2 and MERS-CoV. researchgate.net Furthermore, virus yield reduction (VYR) assays measure the amount of new infectious virus produced by infected cells after treatment with the compound. nih.gov For example, this method has been used to test oxazole and thiazole (B1198619) derivatives against human cytomegalovirus (HCMV). nih.gov

The potential of this compound derivatives as anticancer agents is evaluated by measuring their cytotoxic effects on various cancer cell lines. A widely used method is the MTT assay , which measures the metabolic activity of cells as an indicator of cell viability. scispace.comresearchgate.net From the dose-response curves generated, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. scispace.comnih.gov

For example, studies on certain oxadiazole derivatives, which share structural similarities with oxazoles, have determined their IC50 values against a range of cancer cell lines. One such derivative exhibited IC50 values of 35.1 μM, 34.4 μM, and 37.9 μM against U87, T98G, and LN229 glioblastoma cell lines, respectively. nih.gov The same compound also showed activity against other cancer types, with an IC50 of 14.2 μM in SKOV3 (ovarian cancer) and 18.3 μM in A549 (lung cancer) cells. nih.gov Another study on formazan (B1609692) derivatives found that a p-fluoro substituted compound had an IC50 value of 30.05 μM against the A549 cell line and 22.58 μM against the PC-3 prostate cancer cell line. scispace.com

Table 2: Cytotoxicity (IC50) of Selected Heterocyclic Compounds on Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Oxadiazole Derivative (Compound 5) | U87 | Glioblastoma | 35.1 | nih.gov |

| T98G | Glioblastoma | 34.4 | nih.gov | |

| LN229 | Glioblastoma | 37.9 | nih.gov | |

| SKOV3 | Ovarian Cancer | 14.2 | nih.gov | |

| MCF7 | Breast Cancer | 30.9 | nih.gov | |

| A549 | Lung Cancer | 18.3 | nih.gov | |

| Formazan Derivative (FF) | A549 | Lung Cancer | 30.05 | scispace.com |

| PC-3 | Prostate Cancer | 22.58 | scispace.com |

Cellular Mechanisms of Action of this compound Derivatives

Information regarding the cellular pathways affected by this compound derivatives could not be located.

There are no available studies on the impact of this compound derivatives on mitochondrial function or their ability to induce apoptosis.

Structure-Activity Relationship (SAR) Studies for Biological Applications of this compound Derivatives

No structure-activity relationship (SAR) studies have been published for derivatives of this compound.

Future Directions and Emerging Research Avenues for 5 Chlorodifluoromethyl 1,2 Oxazole

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel molecules. ikprress.orgorganic-chemistry.org For 5-(chlorodifluoromethyl)-1,2-oxazole, these computational tools offer a powerful approach to navigate its vast chemical space and predict its properties with unprecedented speed and accuracy.

Furthermore, ML algorithms will be crucial for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can predict the biological efficacy, toxicity, and physicochemical properties (e.g., solubility, metabolic stability, lipophilicity) of new derivatives. biorxiv.org By analyzing how the chlorodifluoromethyl group influences these parameters compared to more common substituents like trifluoromethyl, researchers can rationally design molecules for specific applications, significantly reducing the time and cost associated with traditional trial-and-error experimentation. ikprress.orgunf.edu

| AI/ML Application Area | Objective | Potential Tools/Models | Expected Outcome |

| De Novo Design | Generate novel derivatives with desired activities. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Identification of patentable lead compounds with high predicted efficacy. |

| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | Random Forest, Gradient Boosting, Deep Neural Networks (DNNs) | Prioritization of candidates with favorable drug-like properties for synthesis. |

| Synthesis Planning | Predict optimal and efficient synthetic routes. | Retrosynthesis prediction algorithms (e.g., based on transformers) | Acceleration of compound accessibility and reduction of chemical waste. |

| Target Identification | Identify potential biological targets for the compound scaffold. | Proteochemometric modeling, Deep Learning-based target prediction | Discovery of new therapeutic applications for isoxazole (B147169) derivatives. |

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of this compound and its derivatives is fundamental to exploring their potential. While classical methods for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, provide a basic framework, future research will focus on developing more efficient, scalable, and sustainable synthetic strategies. wikipedia.orgnih.govresearchgate.net

Key areas of development will include:

Late-Stage Chlorodifluoromethylation: Introducing the -CF2Cl group at a late stage in the synthesis allows for the rapid diversification of complex isoxazole precursors. Research into novel reagents and catalytic methods (e.g., photoredox or electrochemical approaches) for installing this group will be a significant focus.

Metal-Free Synthesis: To address the cost and toxicity concerns associated with heavy metal catalysts often used in cycloaddition reactions, the development of metal-free synthetic routes is a growing trend. nih.gov This includes organocatalysis and flow chemistry approaches that offer greener and more efficient alternatives.

These advancements will not only make this compound more readily available for study but also facilitate the creation of diverse chemical libraries for screening purposes.

Exploration of Unconventional Reactivity Patterns

The this compound scaffold possesses unique electronic features that may lead to unconventional reactivity. The strong electron-withdrawing nature of the -CF2Cl group, combined with the inherent properties of the isoxazole ring, such as its weak N-O bond, creates opportunities for novel chemical transformations. nih.gov

Future investigations are expected to explore:

Ring-Opening Reactions: The isoxazole ring is known to undergo cleavage under various conditions (e.g., reductive, photolytic). researchgate.netacs.org The influence of the -CF2Cl group on the stability of the N-O bond could be exploited to develop novel ring-opening reactions, providing access to highly functionalized acyclic compounds that are otherwise difficult to synthesize. scripps.edu

Nucleophilic Aromatic Substitution (SNAr): While the isoxazole ring is generally electron-rich, the potent inductive effect of the -CF2Cl group could sufficiently activate the ring for SNAr reactions, particularly at the C5 position. This could allow for the direct displacement of the chlorodifluoromethyl group or other leaving groups, offering a new pathway for functionalization. Studies on related 5-nitroisoxazoles have demonstrated the feasibility of such reactions. mdpi.comresearchgate.net

Radical Chemistry: The C-Cl bond within the chlorodifluoromethyl group could serve as a handle for radical-based transformations, enabling the introduction of new substituents through radical coupling reactions.

Understanding these reactivity patterns will expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Advanced Functional Materials Development Based on this compound

The unique combination of a polar heterocyclic ring and a highly polarizable haloalkyl group suggests that this compound could be a valuable component in advanced functional materials. The incorporation of fluorine-containing moieties is a well-established strategy for tuning the electronic and physical properties of organic materials. researchgate.net

Emerging research could focus on:

Liquid Crystals: The introduction of fluorinated groups is known to influence the mesomorphic properties of molecules. Derivatives of this compound could be designed and synthesized to investigate their potential as components in liquid crystal displays, leveraging their polarity and molecular shape. researchgate.net

Polymers and Organic Electronics: Incorporating the this compound unit into polymer backbones or as side chains could lead to materials with tailored properties, such as high thermal stability, specific dielectric constants, or unique optical characteristics. These materials could find applications in capacitors, sensors, or other electronic devices.

Agrochemicals: The isoxazole core is present in several commercial pesticides. wikipedia.org The -CF2Cl group could enhance the efficacy, metabolic stability, or penetration of new agrochemical candidates, making this an important area for future investigation.

Deepening Mechanistic Understanding of Biological Interactions

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijpca.orgrsc.orgnih.gov The chlorodifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comrsc.orgfrontiersin.org

Future research aimed at understanding the biological interactions of this compound will likely involve a multi-pronged approach:

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations will be employed to predict how derivatives bind to specific protein targets, such as enzymes or receptors. unf.edunih.govnih.govnih.gov These studies can elucidate key binding interactions and explain the structure-activity relationships (SAR) observed in biological assays.

Target Identification and Validation: High-throughput screening of this compound-based libraries against various biological targets will help identify new therapeutic applications. Once a target is identified, techniques like cellular thermal shift assays (CETSA) can validate direct engagement in a cellular context.

Metabolic Profiling: Investigating the metabolic fate of this scaffold is crucial. Studies using liver microsomes and advanced analytical techniques like mass spectrometry can identify major metabolites and shed light on the compound's stability and potential for drug-drug interactions. The presence of the C-Cl bond offers a potential site for metabolic transformation that differs from a trifluoromethyl group.

By combining computational, biochemical, and cellular approaches, a comprehensive understanding of how this unique scaffold interacts with biological systems can be achieved, paving the way for its development in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 5-(chlorodifluoromethyl)-1,2-oxazole, and how can reaction conditions be optimized for yield and purity?

The van Leusen oxazole synthesis is a widely used method, involving the reaction of aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C for 3 hours) . For 5-substituted oxazoles, the chlorodifluoromethyl group can be introduced via functionalized aldehydes. Post-reaction purification involves extraction with methyl tert-butyl ether, washing with NaCl solution, and drying over anhydrous Na₂SO₄. Yield optimization requires strict stoichiometric control (equimolar aldehyde and TosMIC) and inert atmospheric conditions to minimize side reactions.

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H NMR : The methine proton on the 1,2-oxazole ring typically appears as a singlet at δ 8.46 ppm .

- ¹³C NMR : Key signals include the oxazole carbons at δ 108–179 ppm, with the chlorodifluoromethyl group showing distinct CF₂Cl splitting patterns .

- IR : Stretching frequencies for C-F (1100–1200 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds confirm substituent presence.

- 15N-labeled NMR : Coupling constants (e.g., 2JH3–N2 = 14.36 Hz) unambiguously assign nitrogen positions in the oxazole ring .

Q. What are the common side reactions during 1,2-oxazole synthesis, and how can they be mitigated?

Side reactions include incomplete cyclization (due to moisture) and TosMIC decomposition. Mitigation strategies:

- Use anhydrous solvents and inert gas purging.

- Monitor reaction progress via TLC to terminate before byproduct formation.

- Post-reaction quenching with ice-cold water reduces polymerization .

Advanced Research Questions

Q. How do halogen bonding interactions influence the solid-state properties of this compound derivatives?

The chlorodifluoromethyl group participates in halogen bonding (XB) with electron-rich acceptors (e.g., pyridyl or nitro groups). Cocrystallization studies with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) reveal XB-driven assembly, impacting luminescence and thermal stability. Molecular electrostatic potential (MESP) calculations rank acceptor strengths, guiding cocrystal design for materials science applications .

Q. What strategies address regioselectivity challenges in synthesizing 5-substituted 1,2-oxazoles?

Regioselectivity is controlled via β-enamino ketoester intermediates. For example, cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride selectively forms the 5-position substituent. Steric and electronic effects of the aldehyde precursor further direct regioselectivity, as demonstrated in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates .

Q. How does 15N isotopic labeling enhance structural analysis of 1,2-oxazole derivatives?

15N labeling allows precise assignment of nitrogen environments. In 15N-labeled compounds, coupling constants (e.g., 2JH3–N2 = 14.36 Hz) and 13C-15N interactions (e.g., 1JC3-N2 = 4.55 Hz) resolve ambiguities in ring conformation and substituent effects, critical for studying tautomerism or charge distribution .

Q. What computational methods predict reactive sites in this compound?

Density functional theory (DFT) calculations of molecular electrostatic potentials (MESP) identify electron-deficient regions prone to nucleophilic attack. For example, the chlorodifluoromethyl group’s σ-hole facilitates halogen bonding, while the oxazole nitrogen acts as a hydrogen bond acceptor .

Q. How do structural modifications at the 5-position affect biological activity?